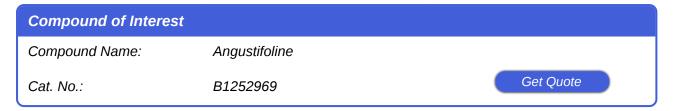


# Application Note: Quantitative Analysis of Angustifoline using Gas Chromatography-Mass Spectrometry (GC-MS)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note details a sensitive and specific method for the quantitative analysis of **Angustifoline**, a quinolizidine alkaloid, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method is designed to offer high sensitivity and reproducibility for the determination of **Angustifoline** in various sample matrices.

### Introduction

Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1] Quinolizidine alkaloids are known for their diverse biological activities, making them of interest for pharmacological research and potential drug development. Accurate and reliable quantification of Angustifoline is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it well-suited for the analysis of volatile and semi-volatile compounds like



**Angustifoline**.[2] This application note presents a detailed protocol for the GC-MS analysis of **Angustifoline**.

# Experimental Protocols Sample Preparation (Solid Samples, e.g., Plant Material)

A robust sample preparation protocol is essential for accurate and reproducible results. The following procedure is recommended for the extraction of **Angustifoline** from solid matrices.

- Homogenization: Weigh 1-2 g of the pulverized and dried plant material into a centrifuge tube.
- Acidic Extraction: Add 30 mL of 0.5 N Hydrochloric acid (HCl) and vortex for 5 minutes. Let the mixture stand at room temperature for 30 minutes to allow for complete extraction.[3]
- Centrifugation: Centrifuge the homogenate for 10 minutes at 5000 x g.
- Supernatant Collection: Carefully collect the acidic supernatant. For exhaustive extraction, the pellet can be re-suspended in another 30 mL of 0.5 N HCl and the process repeated.
   Pool the supernatants.
- Basification: Adjust the pH of the pooled supernatant to 12-14 using 25% ammonium hydroxide (NH<sub>4</sub>OH). This step is crucial for converting the alkaloid salts into their free base form, which is more soluble in organic solvents.
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
  - Load the basified extract onto the SPE cartridge.
  - Wash the cartridge with 5 mL of deionized water to remove polar impurities.
  - Elute the **Angustifoline** with 10 mL of dichloromethane or a suitable organic solvent.[3]
- Solvent Evaporation and Reconstitution:



- Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[4]
- Reconstitute the dried residue in 1 mL of a suitable volatile organic solvent, such as ethyl acetate or methanol.[5]
- Vortex the sample to ensure complete dissolution.
- Filter the reconstituted sample through a 0.22 μm syringe filter into a GC vial.

### **GC-MS Instrumentation and Conditions**

The following instrumental parameters are recommended for the analysis of **Angustifoline**. Parameters may require optimization based on the specific instrument and column used.



Parameter	Recommended Condition
Gas Chromatograph	Agilent 8890 GC System or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar capillary column.[6]
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min.[6]
Injection Mode	Splitless
Injection Volume	1 μL
Inlet Temperature	280°C
Oven Program	- Initial temperature: 120°C, hold for 2 minutes- Ramp: 10°C/min to 300°C- Hold: 5 minutes at 300°C[3]
Transfer Line Temp.	280°C
Ion Source Temp.	230°C[6]
Quadrupole Temp.	150°C[6]
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV[6]
Mass Scan Range	m/z 40-550
Acquisition Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

### **Data Presentation**

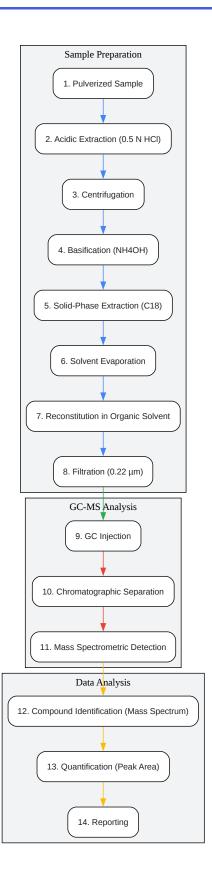
Quantitative data for a validated GC-MS method for **Angustifoline** should be established. The following table provides expected performance characteristics, based on data from similar analytical techniques, which should be confirmed experimentally.[7]



Parameter	Expected Value
Retention Time (RT)	~15-20 min
Molecular Ion (M+)	m/z 234
Key Fragment Ions	To be determined
Linearity (R²)	>0.999
Limit of Detection (LOD)	~0.5 μg/mL
Limit of Quantification (LOQ)	~1.5 μg/mL
Precision (%RSD)	<5%
Accuracy (% Recovery)	90-110%

## **Mandatory Visualization**

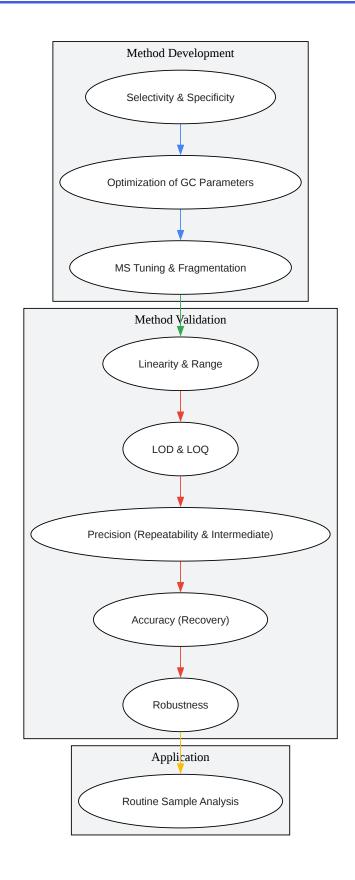




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Caption: Experimental workflow for GC-MS analysis of **Angustifoline**.





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Caption: Logical relationship of method development and validation.



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